3-(2-chlorobenzyl)-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
3-(2-chlorobenzyl)-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound belonging to the class of purine derivatives. This compound is characterized by its unique structural framework, which includes a purine core substituted with chlorobenzyl and methoxyphenyl groups. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O3/c1-15-12-28(18-10-6-7-11-19(18)33-3)23-26-21-20(29(23)13-15)22(31)30(24(32)27(21)2)14-16-8-4-5-9-17(16)25/h4-11,15H,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTITKIAUXFQQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4Cl)C5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorobenzyl)-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzyl chloride, 2-methoxybenzaldehyde, and 1,7-dimethylxanthine.
Formation of Intermediates: The initial steps involve the formation of key intermediates through reactions like alkylation and condensation.
Cyclization: The intermediates undergo cyclization under controlled conditions to form the purine core.
Final Substitution: The final steps involve introducing the chlorobenzyl and methoxyphenyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch Processing: Using large reactors to carry out the multi-step synthesis.
Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Quality Control: Ensuring the compound meets the required purity and quality standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorobenzyl)-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated products.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. It is also used in the development of new synthetic methodologies.
Biology
Biologically, 3-(2-chlorobenzyl)-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is investigated for its potential as an enzyme inhibitor or receptor modulator. Its structural similarity to nucleotides makes it a candidate for studying interactions with DNA and RNA.
Medicine
In medicine, this compound is explored for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antiviral activities. Its ability to interact with biological targets makes it a promising lead compound for drug development.
Industry
Industrially, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique properties may also find applications in the development of new catalysts and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(2-chlorobenzyl)-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Modulation of receptor activity, leading to altered cellular responses.
DNA/RNA: Binding to nucleic acids, affecting replication and transcription processes.
The exact pathways and targets depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorobenzyl)-9-(2-methoxyphenyl)-1,7-dimethylxanthine
- 2-chlorobenzyl-9-(2-methoxyphenyl)-1,7-dimethylpurine
Uniqueness
Compared to similar compounds, 3-(2-chlorobenzyl)-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione stands out due to its tetrahydropyrimido[2,1-f]purine core, which imparts unique chemical and biological properties. This structural feature may enhance its binding affinity to certain biological targets and improve its stability under physiological conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
